5-(3-Fluoro-4-methoxyphenyl)pentanoic acid
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)pentanoic acid is an organic compound with the molecular formula C12H15FO3 It is a derivative of pentanoic acid, where the phenyl ring is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The pathways involved in its action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: This compound has a hydroxy group instead of a fluoro group on the phenyl ring.
3-(4-Methoxyphenyl)pentanoic acid: This compound lacks the fluoro substitution on the phenyl ring.
Uniqueness
5-(3-Fluoro-4-methoxyphenyl)pentanoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-16-11-7-6-9(8-10(11)13)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
PWRHRRYNEIOKRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCC(=O)O)F |
Origin of Product |
United States |
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